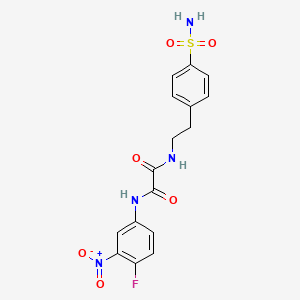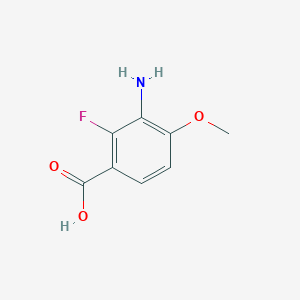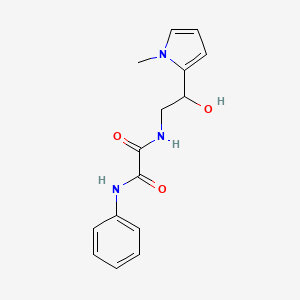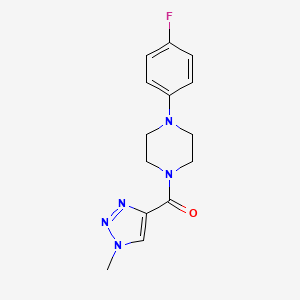
N1-(4-fluoro-3-nitrophenyl)-N2-(4-sulfamoylphenethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-fluoro-3-nitrophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a useful research compound. Its molecular formula is C16H15FN4O6S and its molecular weight is 410.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Methodologies : The synthesis of compounds similar to N1-(4-fluoro-3-nitrophenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves novel synthetic approaches. For example, a one-pot approach for synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, showcasing the potential for creating oxalamide derivatives (Mamedov et al., 2016).
Chemiluminescence in Analytical Chemistry : Quenched peroxyoxalate chemiluminescence, a phenomenon that can be used for detection in liquid chromatography, highlights the utility of oxalate compounds like bis(2-nitrophenyl)oxalate in analytical methods (Zoonen et al., 1987).
Kinetics and Mechanism Studies : Investigations into the kinetics and mechanisms of reactions involving similar compounds, such as the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine and pyrrolidine, provide insights into the chemical behavior of nitrophenyl and fluoro compounds (Jarczewski et al., 1986).
Electrochemical Properties : The electrochemical properties of N-nitrophenylchitosan derivatives synthesized from fluoro-nitrobenzene compounds indicate potential applications in electrochromic materials (Ohnishi et al., 1990).
Radiosensitizing Agents : The synthesis of 4-fluoro-3-nitrophenacyl alkylxanthates, related to fluoro-nitro compounds, for researching potential radiosensitizers, suggests applications in cancer treatment (Skwarski & Sobolewski, 1992).
Fluorescent Probes for Hypoxic Cells : The development of fluorescent probes based on 4-nitroimidazole moiety for detecting hypoxia in cells demonstrates the application of nitrophenyl compounds in medical diagnostics (Feng et al., 2016).
Propriétés
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O6S/c17-13-6-3-11(9-14(13)21(24)25)20-16(23)15(22)19-8-7-10-1-4-12(5-2-10)28(18,26)27/h1-6,9H,7-8H2,(H,19,22)(H,20,23)(H2,18,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYJTLKTSMEABE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2415663.png)
![4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2415665.png)



![(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2415675.png)
![Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate](/img/structure/B2415676.png)
![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2415678.png)
![2-(4-bromophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2415679.png)



![Methyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2415685.png)

